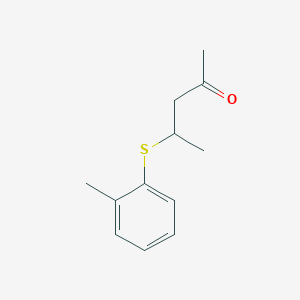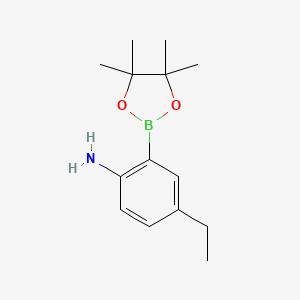
5-Bromo-2-(bromomethyl)-3-chlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-3-chlorothiophene is an organobromine compound with the molecular formula C5H3Br2ClS. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl or vinyl-thiophene compounds.
Oxidation Products: Thiophene sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Another brominated heterocycle used in organic synthesis.
5-Bromo-2-chlorobenzoic acid: A compound with similar bromine and chlorine substitution patterns, used in the synthesis of pharmaceuticals.
Uniqueness
5-Bromo-2-(bromomethyl)-3-chlorothiophene is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The combination of bromine and chlorine atoms provides versatile sites for further functionalization, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C5H3Br2ClS |
|---|---|
Peso molecular |
290.40 g/mol |
Nombre IUPAC |
5-bromo-2-(bromomethyl)-3-chlorothiophene |
InChI |
InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2 |
Clave InChI |
SKOAVMCNVURZCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Cl)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)


![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

